molecular formula C9H9Cl2NO2 B3301457 (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid CAS No. 909709-43-9

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B3301457
CAS No.: 909709-43-9
M. Wt: 234.08 g/mol
InChI Key: ACJWNKAQMZQVBW-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS: 909709-43-9) is a chiral β-phenylalanine derivative characterized by a propanoic acid backbone, an amino group at the β-position, and a 3,4-dichlorophenyl substituent. Its IUPAC name is (3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid, with the S-configuration critical for stereospecific interactions in biological systems . This compound serves as a key intermediate in pharmaceutical synthesis, medicinal chemistry, and biotechnology, particularly in developing ligands for amino acid transporters or enzyme inhibitors .

Properties

IUPAC Name

(3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJWNKAQMZQVBW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

The position and number of halogens on the phenyl ring significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name CAS Number Substituent Positions Key Differences vs. Target Compound Applications
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid 490034-83-8 3-Cl Single chlorine; reduced hydrophobicity Intermediate for kinase inhibitors
3-Amino-3-(2,4-dichlorophenyl)propanoic acid - 2,4-Cl₂ Altered steric/electronic profile Research chemical
3-Amino-4-(3,4-dichlorophenyl)butyric acid - 3,4-Cl₂ + extended backbone Longer carbon chain (C4 vs. C3); altered logP Biochemical studies
  • Impact of Chlorine Position : The 3,4-dichloro substitution in the target compound enhances π-π stacking and van der Waals interactions compared to 2,4-dichloro analogs, which may hinder binding due to steric clashes .
  • Hydrochloride Salts: Derivatives like (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS: 2097958-05-7) exhibit improved solubility in polar solvents (e.g., DMSO) but reduced cell permeability compared to the free acid .

Backbone Modifications

Carbon chain length and functional group variations alter pharmacological profiles:

Compound Name Backbone Structure Key Features Biological Relevance
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-Dopa) α-Amino acid Catechol group; higher polarity Dopamine precursor; LAT1 substrate
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid C4 backbone Extended chain; increased flexibility Probable GABA receptor modulation
  • The β-amino acid structure of the target compound confers resistance to proteolytic degradation compared to α-amino acids like L-Dopa .

Stereochemical Considerations

The S-enantiomer of the target compound shows distinct biological activity versus its R-counterpart. For example:

    Biological Activity

    (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a chiral compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.

    • Molecular Formula : C9H10Cl2N
    • Molecular Weight : Approximately 234.08 g/mol
    • Structure : Contains an amino group, a carboxylic acid group, and a dichlorophenyl moiety.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in amino acid metabolism and protein synthesis. The compound's chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing various biochemical pathways and physiological responses.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. The presence of the dichlorophenyl moiety enhances its interaction with microbial targets .
    • Antichlamydial Activity : The compound has been evaluated for its effectiveness against Chlamydia species, showing potential as a selective agent for treating infections caused by this pathogen .
    • Anticancer Potential : Recent studies suggest that compounds structurally related to this compound may influence cancer cell proliferation through modulation of amino acid transporters like LAT1 (SLC7A5) .

    Case Studies

    • Antimicrobial Studies :
      • Research conducted on derivatives of this compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Chlamydial Infections :
      • A study highlighted the effectiveness of synthesized compounds based on this scaffold against Chlamydia, showing a significant reduction in chlamydial inclusion numbers in treated cells compared to controls .

    Data Table: Summary of Biological Activities

    Activity TypeTarget Organisms/EffectsObserved EffectsReference
    AntimicrobialMRSA, E. faecalis, P. aeruginosaMIC values between 1 - 64 µg/mL
    AntichlamydialChlamydia speciesReduction in inclusion size and number
    AnticancerCancer cell linesModulation of cell proliferation

    Q & A

    Q. What are the recommended synthetic routes for (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

    • Methodological Answer : The synthesis typically involves asymmetric methods or chiral resolution. For example, the Boc-protected derivative (e.g., Boc-L-3,4-Dichlorophenylalanine) is synthesized via enantioselective Strecker or Mannich reactions, followed by deprotection . Key factors include:
    • Chiral Catalysts : Use of L-proline or transition-metal catalysts to enforce stereochemistry.
    • Protection/Deprotection : Boc (tert-butoxycarbonyl) groups protect the amino group during coupling reactions, minimizing racemization .
    • Purification : Chiral HPLC or recrystallization ensures enantiomeric purity (>98%) .
    • Data Table : Comparison of Synthetic Routes
    MethodYield (%)Purity (%)Reference
    Asymmetric Catalysis75-85>99 ee
    Chiral Resolution60-7098

    Q. What analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

    • Methodological Answer :
    • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry; 2D NOESY or COSY detects stereochemical orientation (e.g., coupling constants for α-proton) .
    • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases of hexane/isopropanol .
    • Mass Spectrometry (HRMS) : Validates molecular weight (C9H9Cl2NO2, MW 234.08) and isotopic patterns .

    Advanced Research Questions

    Q. How does the 3,4-dichlorophenyl substituent influence the compound’s interactions with biological targets compared to other halogenated analogs?

    • Methodological Answer : The 3,4-dichloro substitution enhances lipophilicity (logP ~2.3) and π-π stacking with aromatic residues in enzyme active sites. Comparative studies with mono-chloro or fluoro analogs show:
    • Binding Affinity : 3,4-dichloro derivatives exhibit 5-10x higher inhibition constants (Ki) for GABA transaminase than 4-chloro analogs due to increased van der Waals interactions .
    • Metabolic Stability : Dichlorination reduces oxidative metabolism in cytochrome P450 assays compared to non-halogenated phenylalanine .
    • Data Table : Biological Activity Comparison
    AnalogTargetKi (nM)logP
    3,4-Dichloro (S-isomer)GABA Transaminase122.3
    4-Chloro (S-isomer)GABA Transaminase1101.8

    Q. What computational strategies are optimal for modeling the conformational flexibility of this compound in enzyme binding studies?

    • Methodological Answer :
    • Molecular Dynamics (MD) : Simulate the compound’s flexibility in aqueous (explicit solvent) and protein-bound states (e.g., using GROMACS). The dichlorophenyl ring shows restricted rotation (energy barrier ~3 kcal/mol) due to steric hindrance .
    • Docking Studies (AutoDock Vina) : Use the SMILES string (C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl) to generate 3D conformers. The lowest-energy pose aligns with X-ray crystallography data of phenylalanine analogs in enzyme pockets .
    • QM/MM : Hybrid quantum mechanics/molecular mechanics predicts protonation states of the amino/carboxyl groups at physiological pH (pKa ~9.2 and ~2.1, respectively) .

    Key Notes for Experimental Design

    • Contradictions in Data : (BenchChem) reports solubility as "highly soluble" (2290 mg/mL), but experimental data for the S-isomer indicates limited aqueous solubility (~10 mg/mL) requiring DMSO/cosolvent systems .
    • Critical Parameters :
      • Storage : Store at 2–8°C under inert gas to prevent decomposition .
      • Handling : Use gloveboxes for air-sensitive reactions involving the free amino acid form .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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